
N-propylcyclopropanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmacologic Studies and Anesthetic Use
N-propylcyclopropanamine hydrochloride is related to phencyclidine hydrochloride and has been investigated for its anesthetic properties. Initial pharmacologic studies and clinical experience suggest its potential for inducing dissociative anesthesia without significant cardiovascular and respiratory depression (Corssen & Domino, 1966).
Synthetic Chemistry Applications
This compound has been used in the synthesis of constrained neurotransmitter analogues, such as substituted 2-phenylcyclopropylamines. These compounds are known to inhibit monoamine oxidase and mimic hallucinogens, showcasing its utility in developing pharmacologically active molecules (Faler & Joullié, 2007).
Monoamine Oxidase Inhibition
N-propylcyclopropanamine hydrochloride and its analogs have been evaluated as monoamine oxidase (MAO) inhibitors, demonstrating selectivity towards MAO-B inhibition. This property is significant for developing treatments for neurological conditions, illustrating its application in neuropsychopharmacology (Fuller, Hemrick, & Mills, 1978).
Metabolic and Toxicological Detection
In toxicology, studies have detailed the metabolic pathways and detection methods for N-propylcyclopropanamine hydrochloride derivatives, such as PCPR, in biological specimens. This research is crucial for forensic toxicology and the understanding of the metabolic fate of novel psychoactive substances (Sauer et al., 2008).
Drug Delivery Systems
Research has explored the use of N-propylcyclopropanamine hydrochloride derivatives in creating responsive hydrogels for colon-specific drug delivery. These studies highlight its potential in developing novel drug delivery vehicles that respond to environmental stimuli, such as pH changes, for targeted therapy (Singh, Sharma, & Chauhan, 2007).
Wirkmechanismus
Target of Action
N-Propylcyclopropanamine hydrochloride, also known as cyclopropylamine, primarily targets cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.
Mode of Action
Cyclopropylamine interacts with its targets through a unique mechanism. It inactivates cytochrome P450 enzymes by an initial one-electron oxidation at nitrogen, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . This interaction results in the alteration of the enzyme’s function.
Biochemical Pathways
It is known that the compound can influence the metabolic pathways involving cytochrome p450 enzymes . These enzymes are involved in various biochemical pathways, including drug metabolism and the synthesis of cholesterol, steroids, and other lipids.
Result of Action
The primary result of cyclopropylamine’s action is the inactivation of cytochrome P450 enzymes . This can lead to alterations in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids. The specific molecular and cellular effects would depend on the particular P450 enzyme being targeted and the biological context.
Eigenschaften
IUPAC Name |
N-propylcyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-5-7-6-3-4-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPDTLHECJEJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylcyclopropanamine hydrochloride | |
CAS RN |
1352491-55-4 |
Source


|
| Record name | N-propylcyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


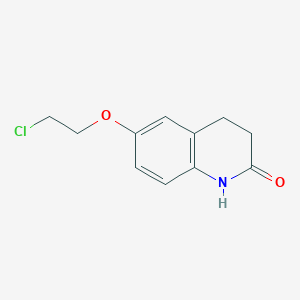
![2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2996826.png)
![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B2996828.png)
![7-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2996829.png)
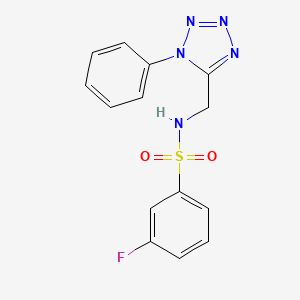
![N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]cyclohexyl]prop-2-enamide](/img/structure/B2996831.png)
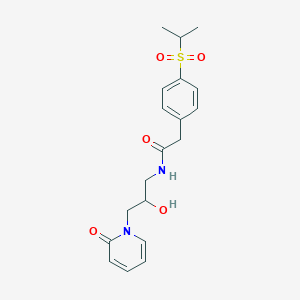
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2996834.png)

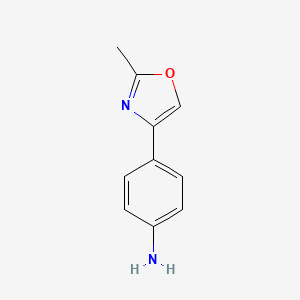
![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2996838.png)
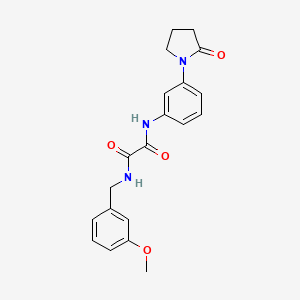
![2-[(2-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2996842.png)